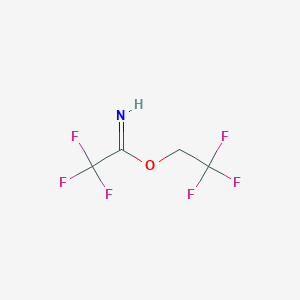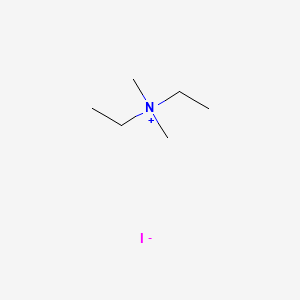
2,2,2-Trifluoroethyl(1z)-2,2,2-trifluoroethanimidoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoroethyl(1z)-2,2,2-trifluoroethanimidoate is a fluorinated organic compound known for its unique chemical properties. The presence of trifluoroethyl groups imparts significant stability and reactivity, making it valuable in various chemical and industrial applications. This compound is particularly noted for its role in synthetic organic chemistry, where it is used to introduce trifluoroethyl groups into other molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl(1z)-2,2,2-trifluoroethanimidoate typically involves the reaction of 2,2,2-trifluoroethylamine with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trifluoroethyl(1z)-2,2,2-trifluoroethanimidoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of trifluoroacetic acid derivatives.
Reduction: Reduction reactions can convert the compound into simpler fluorinated amines.
Substitution: Nucleophilic substitution reactions are common, where the trifluoroethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Major Products Formed
Oxidation: Trifluoroacetic acid derivatives.
Reduction: Fluorinated amines.
Substitution: Various substituted trifluoroethyl derivatives.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoroethyl(1z)-2,2,2-trifluoroethanimidoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent for introducing trifluoroethyl groups into organic molecules, enhancing their stability and reactivity.
Biology: Investigated for its potential in modifying biological molecules to study protein interactions and enzyme mechanisms.
Medicine: Explored for its role in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased hydrophobicity and chemical resistance.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoroethyl(1z)-2,2,2-trifluoroethanimidoate involves its ability to interact with various molecular targets through its trifluoroethyl groups. These interactions can alter the electronic properties of the target molecules, leading to changes in their reactivity and stability. The compound can form hydrogen bonds and engage in dipole-dipole interactions, influencing the behavior of enzymes and other biological macromolecules.
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoroethanol: A related compound with similar trifluoroethyl groups, used as a solvent and reagent in organic synthesis.
Trifluoroacetic acid: Another fluorinated compound, known for its strong acidity and use in peptide synthesis.
Hexafluoroisopropanol: A fluorinated alcohol with applications in polymer chemistry and as a solvent for specific reactions.
Uniqueness
2,2,2-Trifluoroethyl(1z)-2,2,2-trifluoroethanimidoate is unique due to its dual trifluoroethyl groups, which provide enhanced stability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring robust chemical properties and precise control over molecular interactions.
Propiedades
Número CAS |
4134-43-4 |
|---|---|
Fórmula molecular |
C4H3F6NO |
Peso molecular |
195.06 g/mol |
Nombre IUPAC |
2,2,2-trifluoroethyl 2,2,2-trifluoroethanimidate |
InChI |
InChI=1S/C4H3F6NO/c5-3(6,7)1-12-2(11)4(8,9)10/h11H,1H2 |
Clave InChI |
UCFJGXXKGIAITF-UHFFFAOYSA-N |
SMILES canónico |
C(C(F)(F)F)OC(=N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-acetyl-1-[(4-tert-butylphenyl)sulfonyl]-2-methyl-1H-indol-5-yl}-4-tert-butylbenzenesulfonamide](/img/structure/B14169922.png)






![N-(2-methoxyphenyl)-6-methyl-2-[(pyrrolidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14169972.png)

![3-Phenyl-2-propylchromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14169991.png)


![3,3'-(1,1,2,2,3,3-Hexafluoropropane-1,3-diyl)bis[5-(pentafluoroethyl)-1,2,4-oxadiazole]](/img/structure/B14170008.png)

